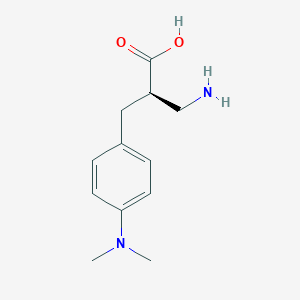
(r)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a dimethylamino-substituted benzyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable benzylamine derivative with a propanoic acid precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of continuous flow reactors can also enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine
In medicine, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has potential applications in drug development. Its structural components can be modified to create analogs with therapeutic properties.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows for applications in various sectors, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The propanoic acid moiety can participate in acid-base reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-2-(4-methylamino)benzyl)propanoic acid
- ®-3-Amino-2-(4-ethylamino)benzyl)propanoic acid
- ®-3-Amino-2-(4-(dimethylamino)phenyl)propanoic acid
Uniqueness
What sets ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and dimethylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
UBHBWFINVWXKBO-SNVBAGLBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)

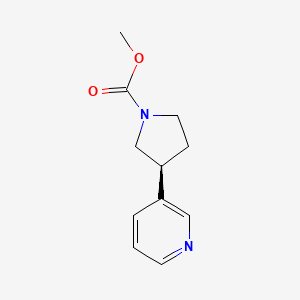
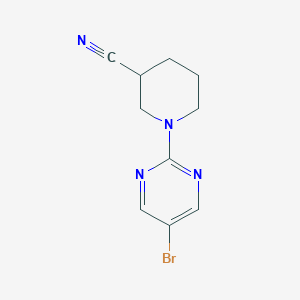
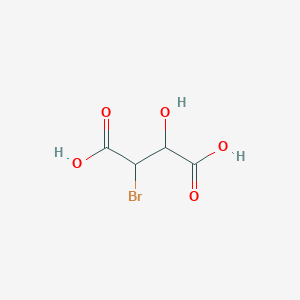
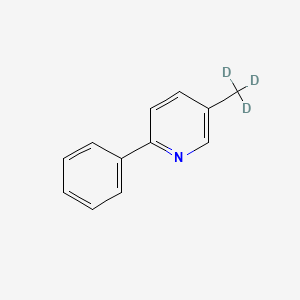
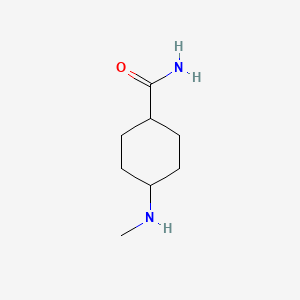

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)

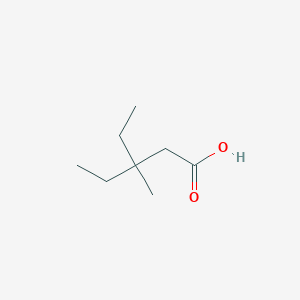
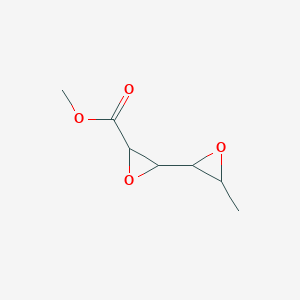
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
